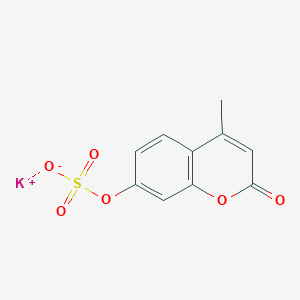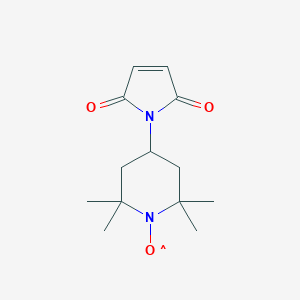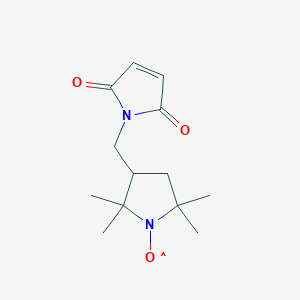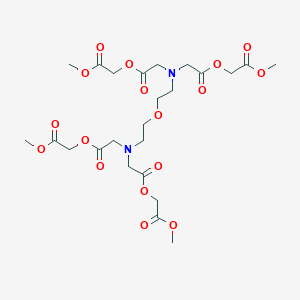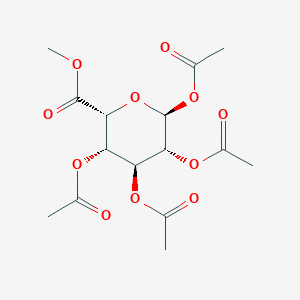
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate" involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier's photobromination is employed, followed by a radical reduction using tris(trimethylsilyl)silane. This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions. The synthesis emphasizes the importance of the α-isomer, mirroring the configuration of the L-iduronic acid in heparin and heparan sulfate (T. Kajimoto et al., 2023).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals insights into the molecular conformation of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate." Although specific data on this compound is scarce, analyses of similar structures indicate a preference for certain conformations influenced by acetyl and other substituent groups, which are crucial for its reactivity and interaction in subsequent chemical reactions (J. Hoogendorp et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis of L-Iduronic Acid Derivatives : Chiba and Sinaÿ (1986) demonstrated the transformation of d-glucuronic acid analogues into L-iduronic acid derivatives, including the synthesis of methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate. This procedure marked a practical and expeditious conversion of d-glucuronic acid into d-iduronic acid by epimerization, contributing significantly to the field of carbohydrate chemistry (Chiba & Sinaÿ, 1986).
Key Synthon in Heparin/Heparan Sulfate Synthesis : In 2003, Dilhas and Bonnaffé identified methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate, derived from methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate, as a key synthon in heparin/heparan sulfate synthesis. This discovery has implications for the synthesis of complex biological molecules (Dilhas & Bonnaffé, 2003).
Fluorogenic Enzyme Substrate for Quick Diagnosis : Tian et al. (2020) synthesized 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid from D-glucurono6,3-lactone, through a process involving methyl 1,2,3,4-tetra-O-acetyl-L-idopyranuronate methyl ester. This enzyme substrate is significant for quick diagnosis of mucopolysaccharidosis type I (Tian et al., 2020).
Preparation of Fluorogenic Substrate for α-L-Iduronidase : Lu, Lico, and Hung (2012) developed an alternative reaction pathway for the preparation of an L-idopyranose derivative, which was crucial in the synthesis of the α-L-iduronidase fluorogenic substrate. This substrate is vital for studying specific enzyme activities (Lu, Lico, & Hung, 2012).
Crystallographic Analysis : Root, Wagner, and Norris (2002) conducted a crystallographic analysis of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate, which helped confirm the identity of the product formed by acetylation of a mixture of methyl alpha- and beta-D-glucopyranuronates. This study contributed to a deeper understanding of the structural aspects of these compounds (Root, Wagner, & Norris, 2002).
Glucuronidation Process : Du et al. (2022) demonstrated a facile α-glucuronidation using methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate as a glycosyl donor. This method is significant for the synthesis of various complex molecules, especially in the context of pharmaceutical research (Du et al., 2022).
Chemical Synthesis in Carbohydrate Research : Khan et al. (1990) conducted a study involving the treatment of specific glycosides with N,N-diethylaminosulfur trifluoride and subsequent processes, demonstrating the utility of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate in complex carbohydrate synthesis (Khan et al., 1990).
Eigenschaften
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-RLPMIEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483620 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate | |
CAS RN |
108032-41-3 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
